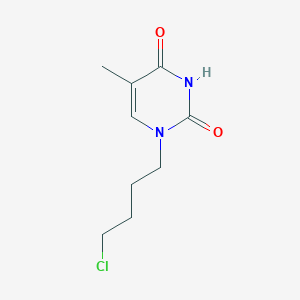
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate typically involves multiple steps. One common method starts with the nitration of 5-fluoro-4-methoxyaniline to introduce the nitro group. This is followed by the protection of the amino group and subsequent coupling with glycine ethyl ester under appropriate conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Reduction: N-(5-fluoro-4-methoxy-2-aminophenyl)glycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate can be explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is not well-documented. its functional groups suggest that it could interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could influence biological pathways and lead to specific biological effects.
Comparison with Similar Compounds
- N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness: Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is unique due to the presence of both the glycine ethyl ester and the nitro group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C11H13FN2O5 |
|---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H13FN2O5/c1-3-19-11(15)6-13-8-4-7(12)10(18-2)5-9(8)14(16)17/h4-5,13H,3,6H2,1-2H3 |
InChI Key |
PNFOFDMETQILCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















